molecular formula C14H14N2O3S B2540027 ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate CAS No. 670271-14-4

ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate

Cat. No.: B2540027
CAS No.: 670271-14-4
M. Wt: 290.34
InChI Key: HBBNFBGHOORFLJ-UHFFFAOYSA-N
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Description

Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate is a versatile chemical compound with a unique structure that enables various applications in scientific research.

Preparation Methods

The synthesis of ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . Another method involves the use of aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various amines and alcohols to form carbamates . Industrial production methods often utilize tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene at 90°C .

Chemical Reactions Analysis

Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include activated sulfonium reagents, DBU, and carbonylimidazolide . Major products formed from these reactions include ureas, thiocarbamates, and substituted O-aryl carbamates .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used for material synthesis and catalysis. In biology and medicine, it is explored for its potential in drug development, particularly in the treatment of various diseases. Additionally, it has industrial applications in the synthesis of specialized materials and chemicals.

Comparison with Similar Compounds

Ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate can be compared with other similar compounds, such as ethyl-4-bromophenyl-carbamate and ethyl-4-chlorophenylcarbamate . These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting versatility in scientific research applications .

Properties

IUPAC Name

ethyl N-(3-carbamoyl-5-phenylthiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-13-10(12(15)17)8-11(20-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBNFBGHOORFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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